molecular formula C17H17N5O6 B14016425 1H-Benzimidazol-5-amine, N-(2-(3,4-dimethoxyphenyl)ethyl)-4,6-dinitro- CAS No. 72766-42-8

1H-Benzimidazol-5-amine, N-(2-(3,4-dimethoxyphenyl)ethyl)-4,6-dinitro-

Cat. No.: B14016425
CAS No.: 72766-42-8
M. Wt: 387.3 g/mol
InChI Key: PIIQFPLGXRMEIY-UHFFFAOYSA-N
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Description

1H-Benzimidazol-5-amine, N-(2-(3,4-dimethoxyphenyl)ethyl)-4,6-dinitro- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with various functional groups, including nitro and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazol-5-amine, N-(2-(3,4-dimethoxyphenyl)ethyl)-4,6-dinitro- typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the amine, nitro, and methoxy groups. Common reagents used in these reactions include aniline derivatives, nitrobenzene, and dimethoxybenzene. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazol-5-amine, N-(2-(3,4-dimethoxyphenyl)ethyl)-4,6-dinitro- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, and elevated temperatures.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazol-5-amine, N-(2-(3,4-dimethoxyphenyl)ethyl)-4,6-dinitro- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-5-amine, N-(2-(3,4-dimethoxyphenyl)ethyl)-4,6-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Mebendazole: An antiparasitic drug with a benzimidazole core.

    Albendazole: Another antiparasitic agent with structural similarities.

    Thiabendazole: Used as an antifungal and antiparasitic agent.

Uniqueness

1H-Benzimidazol-5-amine, N-(2-(3,4-dimethoxyphenyl)ethyl)-4,6-dinitro- is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

72766-42-8

Molecular Formula

C17H17N5O6

Molecular Weight

387.3 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dinitro-1H-benzimidazol-5-amine

InChI

InChI=1S/C17H17N5O6/c1-27-13-4-3-10(7-14(13)28-2)5-6-18-16-12(21(23)24)8-11-15(20-9-19-11)17(16)22(25)26/h3-4,7-9,18H,5-6H2,1-2H3,(H,19,20)

InChI Key

PIIQFPLGXRMEIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C=C3C(=C2[N+](=O)[O-])N=CN3)[N+](=O)[O-])OC

Origin of Product

United States

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